(1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol hydrochloride is a chiral amino alcohol that has garnered attention in both medicinal chemistry and organic synthesis due to its unique stereochemistry and the presence of a fluorine atom. The compound is recognized for its potential biological activities, making it a subject of interest in pharmacological research.
This compound can be synthesized from commercially available precursors such as 4-fluorobenzaldehyde and epichlorohydrin. The synthesis typically involves several steps, including reduction and amination processes.
This compound falls under the category of chiral amino alcohols, which are important in the synthesis of various pharmaceuticals and biologically active compounds. It is classified as a secondary amine due to the presence of an amino group attached to a carbon that is also bonded to two other carbon atoms.
The synthesis of (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride generally involves the following steps:
In industrial applications, methods such as continuous flow synthesis and biocatalysis are employed to enhance efficiency and yield. These methods allow for more scalable production while maintaining the desired stereochemistry.
The molecular formula for (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride is with a molecular weight of approximately 169.20 g/mol .
(1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluorophenyl group engages in hydrophobic interactions, potentially modulating enzyme activity or receptor signaling pathways.
The compound is stable under normal conditions but may react under specific conditions typical for secondary amines and alcohols.
(1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride has diverse applications in scientific research:
This comprehensive analysis highlights the significance of (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride across various scientific fields, emphasizing its importance as both a synthetic intermediate and a potential therapeutic agent.
Asymmetric reductive amination represents the most industrially viable route to (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride. This single-step methodology involves the condensation of 4-fluorophenylacetone with ammonia under hydrogen pressure in the presence of chiral catalysts. The reaction proceeds via an imine intermediate that undergoes stereoselective reduction to yield the target amino alcohol. Transition metal catalysts with chiral phosphine ligands demonstrate exceptional enantiocontrol, particularly when employing:
Table 1: Catalyst Performance in Reductive Amination of 4-Fluorophenylacetone
Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Conversion (%) |
---|---|---|---|---|
Ir-(S)-XylBINAP | 80 | 50 | >95 | >99 |
Ru-(S)-BINAP/DAIPEN | 30 | 65 | 93 | 98 |
Rh-(R,R)-DuPhos | 50 | 70 | 88 | 95 |
Critical to stereoselectivity is the syn-facial hydride delivery to the (Z)-imine intermediate, which is stabilized by η⁶-arene coordination with the fluorophenyl ring in iridium systems. This mechanistic feature ensures the preferential formation of the (1R,2S) diastereomer required for pharmaceutical applications. Large-scale implementations utilize continuous hydrogenation reactors with immobilized catalysts to maintain stereochemical integrity throughout prolonged production campaigns [4] [8].
Racemic resolution provides an alternative to asymmetric synthesis, particularly when the (±)-1-amino-1-(4-fluorophenyl)propan-2-ol is readily accessible via classical synthetic routes. Two principal methodologies dominate industrial practice:
Chiral Auxiliary-Mediated Diastereomer SeparationDiastereomeric salt formation remains the most cost-effective resolution technique for kilogram-scale production. Dibenzoyl-D-tartaric acid (DBTA) in ethanol/water (4:1 v/v) achieves diastereomeric excess (de) >98% for the (1R,2S)-enantiomer salt. The critical process parameters include:
Enzymatic Dynamic Kinetic ResolutionTransaminases (EC 2.6.1.X) enable deracemization through enantioselective oxidation coupled with in situ imine reduction. Chromobacterium violaceum (S)-selective transaminase immobilized on silica nanoparticles demonstrates exceptional efficiency:
Table 2: Resolution Efficiency Comparison
Method | Resolution Agent | Solvent | de (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt | Dibenzoyl-D-tartaric acid | Ethanol/Water | 98.2 | 42 |
Enzymatic DKR | C. violaceum Transaminase | Phosphate Buffer | 98.5 | 46 |
Lipase-Catalyzed Hydrolysis | Candida antarctica Lipase B | MTBE | 90 | 38 |
The hydrochloride salt formation represents a critical purity-determining step. Extensive solvent screening reveals that polymorph control requires strict adherence to binary solvent mixtures:
Ethanol/Ethyl Acetate (1:3 v/v)
Toluene/Ethylene Glycol (5:1 v/v)
Critical process analytical technology (PAT) parameters include in situ Raman spectroscopy for polymorph tracking and focused beam reflectance measurement (FBRM) for particle size distribution control. The hydrochloride formation must maintain pH <3.5 throughout acidification to prevent epimerization at the chiral centers, particularly when residual water exceeds 0.5% v/v [2] .
Process-related impurities predominantly comprise three stereochemical contaminants: (1R,2R), (1S,2S), and (1S,2R)-diastereomers. Their suppression requires integrated approaches:
Reaction Engineering Solutions
Chromatographic PurificationPreparative supercritical fluid chromatography (SFC) on Chiralpak AD-H columns provides final purification:
Table 3: Maximum Allowable Limits and Control Strategies for Key Impurities
Impurity | Structure | Specification Limit | Primary Control Strategy |
---|---|---|---|
(1R,2R)-Diastereomer | Mirror image configuration | <0.15% | SFC Purification |
(1S,2S)-Diastereomer | Opposite C1,C2 stereochemistry | <0.10% | Enzymatic Resolution Optimization |
4-Fluorophenylpropanedione | Dicarbonyl derivative | <0.05% | H₂ Pressure Control in Reductive Amination |
N-Ethyl Analog | Alkylation impurity | <0.10% | Ethanol Limitation in Crystallization |
Implementation of these strategies enables production of pharmaceutical-grade (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol hydrochloride with diastereomeric purity exceeding 99.85%, meeting stringent ICH Q6A specifications for chiral active pharmaceutical ingredients [4] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7